molecular formula C6H9BrN2 B13598673 3-(2-bromoethyl)-1-methyl-1H-pyrazole

3-(2-bromoethyl)-1-methyl-1H-pyrazole

Cat. No.: B13598673
M. Wt: 189.05 g/mol
InChI Key: LHWODANIEZJRCP-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)-1-methyl-1H-pyrazole: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromoethyl group attached to the third carbon of the pyrazole ring and a methyl group attached to the first nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-bromoethyl)-1-methyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced by methylation of the pyrazole nitrogen using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Bromination: The bromoethyl group is introduced by reacting the methylated pyrazole with 2-bromoethanol in the presence of a base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromoethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom.

    Cyclization Reactions: The bromoethyl group can participate in intramolecular cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substituted Pyrazoles: Products formed by nucleophilic substitution.

    Oxides and Reduced Compounds: Products formed by oxidation and reduction reactions.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Ligand: Acts as a ligand in coordination chemistry for the synthesis of metal complexes.

Biology and Medicine:

    Pharmaceuticals: Potential use in the development of pharmaceutical agents due to its bioactive properties.

    Biological Probes: Used as a probe in biological studies to investigate enzyme activities and receptor binding.

Industry:

    Materials Science: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.

    Agriculture: Potential use in the development of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of 3-(2-bromoethyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of enzyme activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

    3-(2-Chloroethyl)-1-methyl-1H-pyrazole: Similar structure but with a chloroethyl group instead of a bromoethyl group.

    3-(2-Iodoethyl)-1-methyl-1H-pyrazole: Similar structure but with an iodoethyl group instead of a bromoethyl group.

    3-(2-Fluoroethyl)-1-methyl-1H-pyrazole: Similar structure but with a fluoroethyl group instead of a bromoethyl group.

Uniqueness:

    Reactivity: The bromoethyl group in 3-(2-bromoethyl)-1-methyl-1H-pyrazole is more reactive in nucleophilic substitution reactions compared to chloroethyl and fluoroethyl groups due to the better leaving ability of bromine.

    Applications: The specific reactivity and properties of the bromoethyl group make this compound particularly useful in certain synthetic and biological applications where other halogenated analogs may not be as effective.

Properties

Molecular Formula

C6H9BrN2

Molecular Weight

189.05 g/mol

IUPAC Name

3-(2-bromoethyl)-1-methylpyrazole

InChI

InChI=1S/C6H9BrN2/c1-9-5-3-6(8-9)2-4-7/h3,5H,2,4H2,1H3

InChI Key

LHWODANIEZJRCP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CCBr

Origin of Product

United States

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